molecular formula C16H16O B1600797 2'-Methyl-3-phenylpropiophenone CAS No. 93433-65-9

2'-Methyl-3-phenylpropiophenone

Cat. No. B1600797
CAS RN: 93433-65-9
M. Wt: 224.3 g/mol
InChI Key: SWYOZJHZIIWXLE-UHFFFAOYSA-N
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Description

2’-Methyl-3-phenylpropiophenone is a chemical compound with the molecular formula C16H16O . It has a molecular weight of 224.3 and is a colorless oil .


Molecular Structure Analysis

The InChI code for 2’-Methyl-3-phenylpropiophenone is 1S/C16H16O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 .

Scientific Research Applications

Organic Synthesis

2’-Methyl-3-phenylpropiophenone: serves as an intermediate in the synthesis of various organic compounds. Its structure is amenable to reactions such as Grignard reactions, Friedel-Crafts acylation, and nucleophilic addition, making it a versatile building block for creating complex molecules. This compound can be used to synthesize new chemical entities with potential applications in materials science and pharmaceuticals .

Pharmaceutical Development

In pharmaceutical research, 2’-Methyl-3-phenylpropiophenone is utilized to develop analogs of therapeutic agents. Its phenylpropiophenone skeleton is a key moiety in certain drug molecules, and modifications to its structure can lead to the discovery of novel drugs with improved efficacy and reduced side effects.

Catalysis

This compound may also find use as a ligand in catalysis. By forming complexes with metals, it can facilitate various catalytic processes, including hydrogenation, oxidation, and polymerization reactions. These catalytic systems are crucial for developing sustainable chemical processes .

Material Science

In material science, 2’-Methyl-3-phenylpropiophenone can contribute to the development of new polymers and coatings. Its ability to undergo polymerization and cross-linking reactions allows for the creation of materials with specific mechanical and thermal properties .

Analytical Chemistry

As a reference standard, 2’-Methyl-3-phenylpropiophenone is used in analytical chemistry to calibrate instruments and validate methodologies. Its well-defined physical and chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .

Chemical Education

This compound is also valuable in chemical education, where it can be used to demonstrate various organic chemistry reactions and techniques. Its reactivity provides a practical example of key concepts in organic synthesis, helping students understand the principles of chemical transformations .

properties

IUPAC Name

1-(2-methylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYOZJHZIIWXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461633
Record name 2'-Methyl-3-phenylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methyl-3-phenylpropiophenone

CAS RN

93433-65-9
Record name 2'-Methyl-3-phenylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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